3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
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Overview
Description
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, along with an amino acid side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid: Unique due to its specific substitution pattern on the pyrazole ring.
4-Chloro-3-methyl-1H-pyrazole: Lacks the amino acid side chain, making it less versatile in biological applications.
3-Amino-1-methyl-1H-pyrazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with specific substitutions and an amino acid side chain. This structure imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13) |
InChI Key |
CUKMVGGFIRNXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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